molecular formula C19H21N3O3 B10896387 N-[(1Z)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-ylamino)prop-1-en-2-yl]benzamide

N-[(1Z)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-ylamino)prop-1-en-2-yl]benzamide

Cat. No.: B10896387
M. Wt: 339.4 g/mol
InChI Key: DPKPWLOJLFCSSC-VKAVYKQESA-N
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Description

N~1~-{(Z)-2-(2-FURYL)-1-[(PIPERIDINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a furan ring, a piperidine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{(Z)-2-(2-FURYL)-1-[(PIPERIDINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Formation of the Benzamide Group: The benzamide group is formed by reacting a benzoyl chloride derivative with an amine group under basic conditions.

    Coupling Reactions: The final step involves coupling the furan ring, piperidine moiety, and benzamide group through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-{(Z)-2-(2-FURYL)-1-[(PIPERIDINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide group may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-{(Z)-2-(2-FURYL)-1-[(PIPERIDINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-{(Z)-2-(2-FURYL)-1-[(MORPHOLINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE
  • N~1~-{(Z)-2-(2-THIENYL)-1-[(PIPERIDINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE

Uniqueness

N~1~-{(Z)-2-(2-FURYL)-1-[(PIPERIDINOAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE is unique due to the presence of the furan ring and piperidine moiety, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-ylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C19H21N3O3/c23-18(15-8-3-1-4-9-15)20-17(14-16-10-7-13-25-16)19(24)21-22-11-5-2-6-12-22/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,20,23)(H,21,24)/b17-14-

InChI Key

DPKPWLOJLFCSSC-VKAVYKQESA-N

Isomeric SMILES

C1CCN(CC1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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